molecular formula C19H14F3N5O2 B2833301 3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 847387-30-8

3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2833301
CAS No.: 847387-30-8
M. Wt: 401.349
InChI Key: HZEQRATXWLXPSS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a triazolopyrimidinone core, which is a type of heterocyclic compound. This core is substituted with a methoxyphenyl group and a trifluoromethylbenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolopyrimidinone core, followed by the addition of the methoxyphenyl and trifluoromethylbenzyl groups. The exact synthesis process would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The triazolopyrimidinone core would likely contribute to the rigidity of the molecule, while the methoxyphenyl and trifluoromethylbenzyl groups could potentially influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the methoxyphenyl and trifluoromethylbenzyl groups could potentially make it more reactive towards certain types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl and trifluoromethylbenzyl groups could potentially influence its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Research indicates that derivatives of triazolopyrimidines, which share structural similarities with the specified compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. A study by Gilava, Patel, Ram, & Chauhan (2020) focused on synthesizing a series of triazolopyrimidines using Biginelli protocol and assessing their biological activities. These compounds were found to exhibit significant antimicrobial and antioxidant properties, suggesting potential applications in developing new therapeutic agents.

Structural and Mechanistic Insights

Another area of research involves exploring the structural characteristics and mechanistic pathways of triazolopyrimidine derivatives. Lashmanova, Agarkov, Rybakov, & Shiryaev (2019) reported on the synthesis of triazolopyrimidines through the reduction of thiazolopyrimidines, providing valuable information on the chemical structure and potential reaction mechanisms. This research contributes to a deeper understanding of how these compounds can be synthesized and manipulated for specific applications.

Biological Evaluation and Drug Development

The synthesis and biological evaluation of triazolopyrimidine derivatives have also been a significant area of research, aiming at discovering new drugs with potential therapeutic benefits. For example, Reddy, Devi, Kumar, Sunitha, & Nagaraj (2013) conducted a study on novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, revealing their antibacterial activity against various bacteria. Such studies underscore the potential of triazolopyrimidine derivatives in contributing to the development of new antibacterial agents.

Theoretical Studies and Chemical Reactivity

Additionally, theoretical studies, such as those performed by Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy (2014), provide insights into the electronic structure, chemical reactivity, and biological activity of triazolopyrimidines. These studies utilize computational methods to predict how these compounds interact at the molecular level, offering a foundation for further experimental research and drug design efforts.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper safety measures should always be taken when handling it .

Future Directions

Future research on this compound could potentially focus on exploring its uses in various fields, such as medicine or materials science. Additionally, studies could also be conducted to further understand its properties and reactivity .

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O2/c1-29-15-8-6-14(7-9-15)27-17-16(24-25-27)18(28)26(11-23-17)10-12-2-4-13(5-3-12)19(20,21)22/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEQRATXWLXPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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